

Using 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone as a fungicide intermediate

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Compound of Interest

Compound Name:	4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS No.:	61259-84-5
Cat. No.:	B1597084

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An In-Depth Guide to the Application of **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** as a Pivotal Intermediate in Modern Fungicide Synthesis

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utilization of **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**. We will explore its synthesis, its critical role as a precursor to potent benzophenone-class fungicides, and the detailed protocols necessary for its successful application in a laboratory setting. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Benzophenone Intermediates

The benzophenone scaffold is a cornerstone in the development of various bioactive molecules, including agrochemicals.^[1] **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**

(CDMMB) has emerged as a key building block, particularly in the synthesis of the highly effective fungicide, Metrafenone.[2][3] Its specific substitution pattern is not arbitrary; it is meticulously designed to facilitate subsequent reactions that lead to the final active fungicidal agent. Understanding the synthesis and handling of this intermediate is paramount for developing novel crop protection solutions.

Table 1: Physicochemical Properties of **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**

Property	Value
CAS Number	61259-84-5[4]
Molecular Formula	C ₁₆ H ₁₅ ClO ₂ [4]
Molecular Weight	274.74 g/mol [4]
Purity	≥95%
Appearance	Typically a solid
Storage	Room temperature[4]

Synthesis of the Intermediate: A Friedel-Crafts Acylation Approach

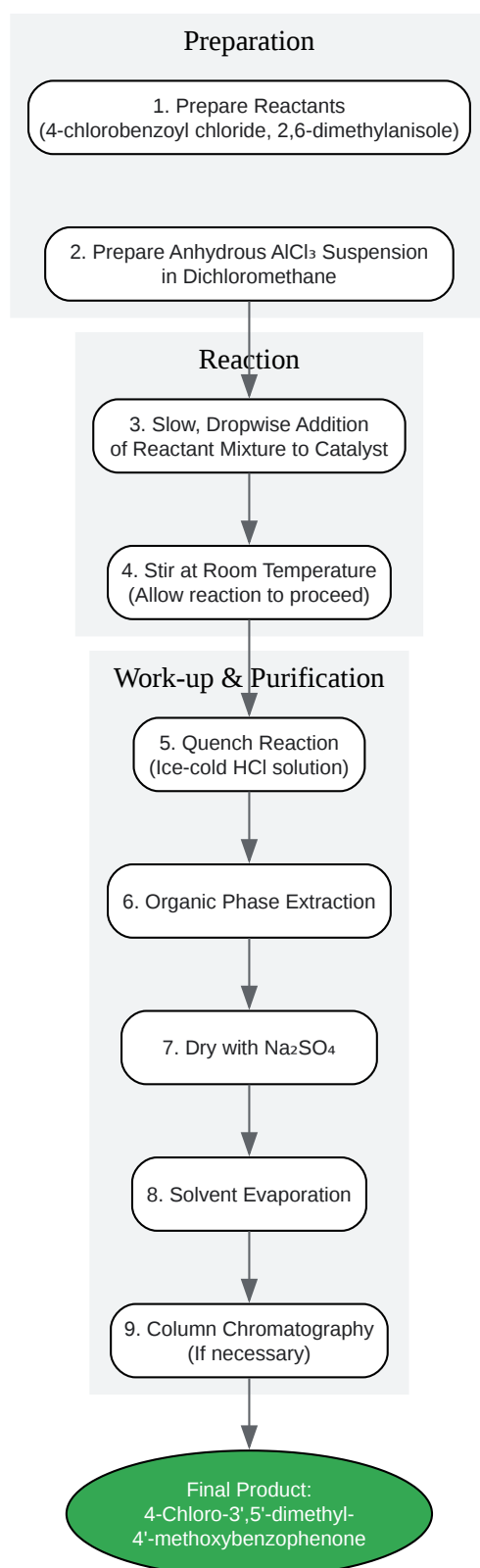
The most direct and industrially relevant method for synthesizing substituted benzophenones like CDMMB is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[5] In this case, 2,6-dimethylanisole is acylated by 4-chlorobenzoyl chloride.

The choice of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is critical. It functions by coordinating with the acyl chloride, which polarizes the carbon-oxygen double bond and generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylanisole. The deactivating nature of the acetyl group in some Friedel-Crafts reactions necessitates stoichiometric amounts of the catalyst and sometimes elevated temperatures to ensure the reaction proceeds to completion.

[5] Maintaining anhydrous conditions is absolutely essential, as Lewis acid catalysts are highly sensitive to moisture and will be rendered inactive.[5]

Logical Workflow for CDMMB Synthesis

Below is a diagram illustrating the key stages of the synthesis process, from reactant preparation to product purification.



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Caption: Workflow for the synthesis of the benzophenone intermediate.

Protocol 1: Synthesis of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CDMMB)

This protocol is based on established Friedel-Crafts acylation procedures.^[8]

Materials & Reagents:

Reagent	Formula	M.W. (g/mol)	Quantity	Molar Equiv.
4-Chlorobenzoyl chloride	C ₇ H ₄ Cl ₂ O	175.01	17.5 g	1.0
2,6-Dimethylanisole	C ₉ H ₁₂ O	136.19	13.6 g	1.0
Aluminum chloride (anhydrous)	AlCl ₃	133.34	14.7 g	1.1
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	250 mL	-
Hydrochloric acid (37%)	HCl	36.46	As needed	-
Sodium sulfate (anhydrous)	Na ₂ SO ₄	142.04	As needed	-
Deionized Water & Ice	H ₂ O	18.02	As needed	-

Procedure:

- **Reaction Setup:** In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), prepare a suspension of anhydrous aluminum chloride (14.7 g) in 150 mL of dichloromethane. The system must be kept under an inert atmosphere (e.g., nitrogen or argon).

- **Addition of Reactants:** In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (17.5 g) and 2,6-dimethylanisole (13.6 g) in 100 mL of dichloromethane.
- **Reaction:** Add the reactant solution dropwise to the stirred AlCl_3 suspension over 30-45 minutes. Control the addition rate to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 3-4 hours to ensure the reaction goes to completion.
- **Quenching:** Carefully and slowly pour the reaction mixture into a 1 L beaker containing 400 mL of an ice-cold 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
- **Washing & Drying:** Combine all organic layers and wash with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.
- **Solvent Removal & Purification:** Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (silica gel; hexane/ethyl acetate gradient) or recrystallization to yield pure **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**.

From Intermediate to Active Fungicide: The Synthesis of Metrafenone

CDMMB is a direct precursor to Metrafenone, a highly valued fungicide for its unique mode of action against powdery mildews.^{[2][9]} The synthesis involves a subsequent Friedel-Crafts acylation reaction, where a different substituted benzoic acid is reacted to form the final, more complex benzophenone structure of Metrafenone.^{[10][11]}

Metrafenone's chemical name is (3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone, which highlights the complexity built upon the initial benzophenone scaffold.^[3]

Mechanism of Action: A Novel Approach to Fungal Control

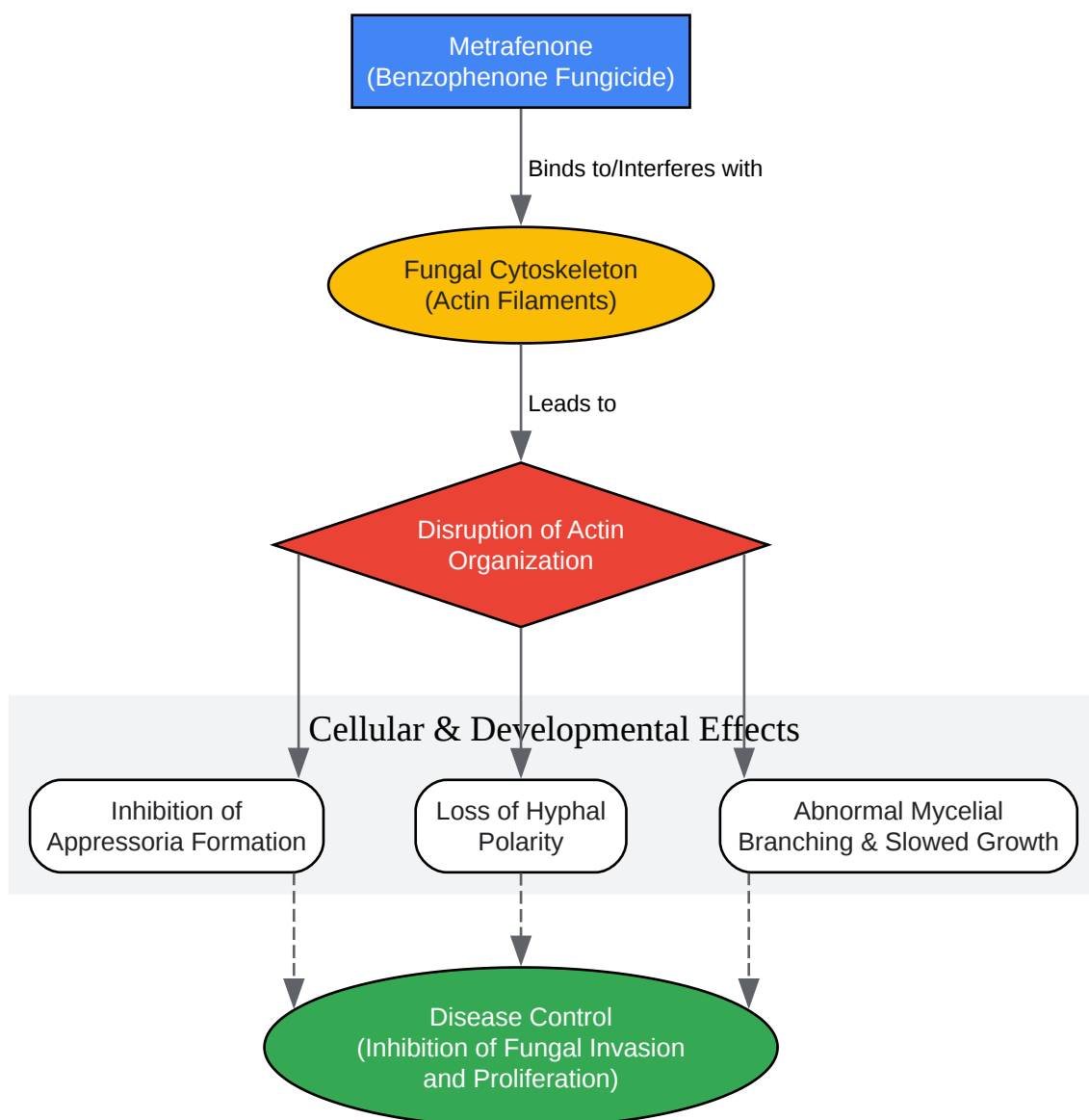
Benzophenone fungicides, represented by Metrafenone, have a distinct and innovative mechanism of action that sets them apart from many other fungicides like dimethylation inhibitors or anilinopyrimidines.[2] This unique mechanism means there is no cross-resistance with these other fungicide classes, making it a valuable tool in resistance management strategies.[2][12]

The primary target of Metrafenone is the fungal cytoskeleton.[2][13] Specifically, it disrupts the organization and function of actin, a critical protein for cell shape, growth, and division.[2] This interference leads to:

- **Abnormal Mycelial Growth:** The fungal hyphae branch abnormally and their growth slows significantly.[2]
- **Inhibition of Invasion:** It interferes with the formation of appressoria, the specialized structures that fungi use to penetrate host plant cells.[2][9]
- **Disruption of Polar Growth:** The establishment of polar actin tissue is hindered, which is essential for the directional growth of mycelial tips.[2]

This multi-faceted disruption of fungal development provides both preventative and curative activity against diseases like powdery mildew.[9][14]

Diagram of Metrafenone's Mode of Action



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Caption: Mechanism of action of Metrafenone on the fungal cytoskeleton.

Safety, Handling, and Disposal

Working with chlorinated aromatic ketones and strong Lewis acids requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[15][16]

- Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[15]
- Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron and boots.[15]
- Respiratory Protection: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhaling dust or vapors.[16][17]

Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [15][17]
- Storage: Store the intermediate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[15]

Disposal:

- Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines. Do not let the product enter drains.[17][18]

Conclusion

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is more than just a chemical compound; it is a testament to rational design in agrochemical development. Its synthesis via Friedel-Crafts acylation, while requiring careful control, provides a reliable route to a versatile intermediate. Its successful conversion to fungicides like Metrafenone, which possess a novel mode of action, underscores its importance in the ongoing effort to secure global food supplies. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this key building block in the synthesis of the next generation of crop protection agents.

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